- Method for preparing amino acid surfactant liquid with low water contentMethod and apparatus for preparation of amino acid based surfactant with reduced byproducts, China, , ,
Cas no 97-78-9 (N-Lauroylsarcosine)
N-Lauroylsarcosine structure
Product Name:N-Lauroylsarcosine
CAS-Nr.:97-78-9
MF:C15H29NO3
MW:271.395664930344
MDL:MFCD00021749
CID:804343
PubChem ID:87572102
Update Time:2025-10-29
N-Lauroylsarcosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Glycine,N-methyl-N-(1-oxododecyl)-
- N-Lauroylsarcosine
- N-Dodecanoyl-N-Methylglycine
- Sarkosyl L
- N-Dodecanoylsarcosine
- Lauroyl sarcosine
- Lauroylsarcosine
- Glycine, N-methyl-N-(1-oxododecyl)-
- Hamposyl L
- Sarcosyl L
- Maprosyl L
- N-Laurylsarcosine
- N-Lauroyl sarcosinate
- Sarkosyl L
- N-Lauroyl-N-methylaminoacetic acid
- 2-(N-methyldodecanamido)acetic acid
- Sarcosine, N-lauroyl-
- LIJ19P3L6F
- BACYUWVYYTXETD-UHFFFAOYSA-N
- Crodasinic L
- Vanseal LS
- Nikkol sarcosinate LH
- DSSTox_RID_79902
- DSSTox_CID_22011
- N-Methyl-N-(1-oxododecyl)glycine (ACI)
- Sarcosine, N-lauroyl- (6CI, 8CI)
- 2-[Dodecanoyl(methyl)amino]acetic acid
- Lauroylsarcosinate
- N-Dodecanoylsarcosinate
- N-Lauroyl-N-methylglycine
- NSC 96994
- Sarcosinate LH
- Soypon SLA
- NCGC00255839-01
- EC 202-608-3
- HY-W141881
- NS00011477
- AKOS009158126
- CS-0201675
- 97-78-9
- LS-14453
- LAUROYL SARCOSINE [II]
- SCHEMBL61098
- L0151
- MFCD00021749
- D78483
- Tox21_301352
- CHEMBL1907464
- Q27283002
- N-Methyl-N-(1-oxododecyl)glycine
- UNII-LIJ19P3L6F
- DTXCID5022011
- N-Lauroylsarcosine, purum p.a., >=98.0% (GC)
- N-Lauroylsarcosine, neat, >=95%
- NSC-96994
- N-Methyl-N-(1-oxododecyl) glycine
- [Dodecanoyl(methyl)amino]acetic acid #
- DTXSID7042011
- DA-66121
- NSC96994
- W-109367
- STL452997
- EINECS 202-608-3
- CAS-97-78-9
- LOWENOL L ACID
- Lauroylsarcosine (sodium salt)
- CHEBI:183705
-
- MDL: MFCD00021749
- Inchi: 1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
- InChI-Schlüssel: BACYUWVYYTXETD-UHFFFAOYSA-N
- Lächelt: O=C(CN(C)C(CCCCCCCCCCC)=O)O
Berechnete Eigenschaften
- Genaue Masse: 271.21500
- Monoisotopenmasse: 271.214744
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 12
- Komplexität: 254
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 57.6
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 4.5
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.97
- Schmelzpunkt: 45-50 °C
- Siedepunkt: 413.2°Cat760mmHg
- Flammpunkt: 203.7°C
- PSA: 57.61000
- LogP: 3.45030
- Löslichkeit: Nicht bestimmt
N-Lauroylsarcosine Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H315-H319-H330-H335
- Warnhinweis: P260-P304+P340+P310-P305+P351+P338-P403+P233
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGII
- WGK Deutschland:1
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
- FLUKA MARKE F CODES:3
-
Identifizierung gefährlicher Stoffe:
- PackingGroup:II
- Risikophrasen:R36/37/38
N-Lauroylsarcosine Zolldaten
- HS-CODE:2924199090
- Zolldaten:
China Zollkodex:
2924199090Übersicht:
Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
N-Lauroylsarcosine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YL4793-100g |
N-Lauroylsarcosine |
97-78-9 | ≥95% | 100g |
¥560元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YL4793-25g |
N-Lauroylsarcosine |
97-78-9 | ≥95% | 25g |
¥190元 | 2023-09-15 | |
| BAI LING WEI Technology Co., Ltd. | L0151-500G |
N-Lauroylsarcosine |
97-78-9 | 90.0%(GC) | 500G |
¥ 1630 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | L0151-25G |
N-Lauroylsarcosine |
97-78-9 | 90.0%(GC) | 25G |
¥ 260 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | L0151-100G |
N-Lauroylsarcosine |
97-78-9 | 90.0%(GC) | 100G |
¥ 600 | 2022-04-26 | |
| TRC | L185008-1g |
N-Lauroylsarcosine |
97-78-9 | 1g |
$ 65.00 | 2023-09-07 | ||
| TRC | L185008-5g |
N-Lauroylsarcosine |
97-78-9 | 5g |
$81.00 | 2023-05-18 | ||
| TRC | L185008-25g |
N-Lauroylsarcosine |
97-78-9 | 25g |
$110.00 | 2023-05-18 | ||
| TRC | L185008-100g |
N-Lauroylsarcosine |
97-78-9 | 100g |
$178.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N903052-25g |
N-Lauroylsarcosine |
97-78-9 | 95% | 25g |
¥169.00 | 2022-09-01 |
N-Lauroylsarcosine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, pH 1 - 2, 50 °C; 15 min, pH 1 - 2, 50 °C; 15 min, 50 °C; 15 min, 50 °C
1.1 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Methylformanilide , Triphosgene ; 5 - 10 h, 70 - 80 °C; 2 h, 70 - 80 °C
2.1 Solvents: Acetone , Water ; 15 - 20 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ; 5 - 10 h, 70 - 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
2.1 Solvents: Acetone , Water ; 15 - 20 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ; 5 - 10 h, 70 - 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referenz
- Method for synthesis of lauroyl amino acid sodiumMethod for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materials, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 9.5 h, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 6.5 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 7 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 45 min, 5 - 10 °C; 8 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; pH 9
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 45 min, 5 - 10 °C; 8 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; pH 9
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Method for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materialsA comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic mediaA quantitative recovery process of rare earth in bastnaesite leachate for energy saving and emission reduction, China, 2018, (2018), 314-324
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetone , Water ; 15 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C
1.1 Solvents: Acetone ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C
1.1 Solvents: Acetone ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Method for synthesis of lauroyl amino acid sodiumMethod for producing N-acylamino acid salt using fatty acid chloridePreparation of extractant and its application, China, , ,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Palladium , Lithium bromide , Sulfuric acid Solvents: N-Methyl-2-pyrrolidone ; 16 h, 60 bar, 60 °C
Referenz
- Synthesis of N-Lauroyl Sarcosine by Amidocarbonylation: Comparing Homogeneous and Heterogeneous Palladium Catalysts, Organic Process Research & Development, 2017, 21(12), 2045-2051
Herstellungsverfahren 11
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of low phosphorus sodium lauroyl sarcosinateProcess for preparation of N-acyl-amino acid compoundsPalladium-catalyzed amidocarbonylation - a new, efficient synthesis of N-acyl amino acids, China, 1997, (1997), 1494-1496
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 9
2.1 Solvents: Acetone ; rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Solvents: Acetone ; rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Preparation of extractant and its application, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 400 min, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 400 min, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
N-Lauroylsarcosine Raw materials
- Lauroylsarcosine sodium
- N-Methyldodecanamide
- Sarcosine
- Ethylene Oxide
- 2-(Methylamino)acetonitrile
- Sarcosine Sodium Salt (40% in water)
- Methyl laurate
- Isooctadecanoic acid
- Lauric acid
- N-Lauroylsarcosine
- b-Alanine,N-methyl-N-(1-oxotetradecyl)-
N-Lauroylsarcosine Preparation Products
N-Lauroylsarcosine Verwandte Literatur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
97-78-9 (N-Lauroylsarcosine) Verwandte Produkte
- 137-16-6(Lauroylsarcosine sodium)
- 58725-33-0(1-(1-Oxohexadecyl)-L-proline sodium salt)
- 142-48-3(2-(N-Methylstearamido)acetic acid)
- 61789-40-0(cocamidopropyl betaine)
- 14246-53-8(N-Octanoylglycine)
- 3775-51-7(2-N-(carboxymethyl)dodecanamidoacetic acid)
- 86438-79-1(Cocamidopropyl Betaine (~30% aqueous solution))
- 14246-59-4(2-Docosanamidoacetic acid)
- 23783-23-5(N-Heptanoylglycine)
- 24003-66-5(N-Valerylglycine)
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz